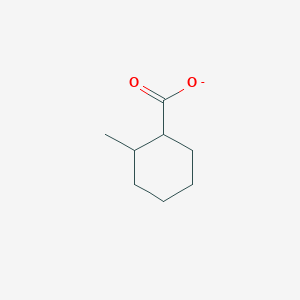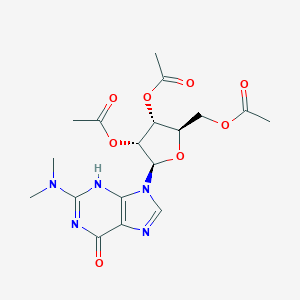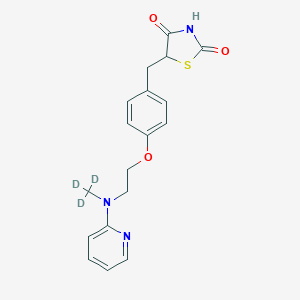
罗格列酮-d3
描述
Rosiglitazone-d3 is intended for use as an internal standard for the quantification of rosiglitazone by GC- or LC-MS. Rosiglitazone is an agonist of peroxisome proliferator-activated receptor γ (PPARγ). It activates PPARγ1 and PPARγ2 in reporter assays (EC50s = 30 and 100 nM, respectively). Rosiglitazone selectively activates chimeras containing the ligand-binding domains (LBDs) of PPARγ over PPARα and PPARδ in a cell-based reporter assay at 10 mM. It induces differentiation of C3H10T1/2 stem cells into adipocytes when used at a concentration of 1 µM. Rosiglitazone is also an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4; IC50 = 0.5 µM), inhibits RSL3-induced ferroptosis in Pfa1 cells and Pparg knockout (KO) cells, and increases survival in a Gpx4 KO mouse model of ferroptosis when used at a concentration of 0.0125 mg/ml in the drinking water. It decreases hemoglobin A1c (HbA1c) and fasting blood glucose levels in a rat model of type 2 diabetes induced by streptozotocin (STZ; ) and a high-carbohydrate and high-fat diet when administered at a dose of 4 mg/kg. Formulations containing rosiglitazone have been used to improve glycemic control in the treatment of type 2 diabetes.
Labeled Rosiglitazone.
Rosiglitazone-d3 is intended for use as an internal standard for the quantification of rosiglitazone by GC- or LC-MS. Rosiglitazone is a prototypical thiazolidinedione, which is a class of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists that have antidiabetic actions in vivo. Rosiglitazone has served as a reference compound for this class. It is a potent and selective PPARγ ligand that binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates luciferase-based expression constructs PPARγ1 and PPARγ2 with EC50 values of approximately 30 and 100 nM, respectively. Rosiglitazone is active in vivo as an antidiabetic agent in the ob/ob mouse model. Formulations containing rosiglitazone have been used as oral hypoglycemic agents in the treatment of Type II diabetes.
科学研究应用
骨骼和血管健康
罗格列酮已被研究其对骨骼和血管健康的影响 . 临床研究表明,罗格列酮加速了人类间充质干细胞 (hMSC) 向成骨细胞的分化,但代价是氧化应激和细胞死亡增加 . 在钙化的血管细胞中,罗格列酮会刺激病理性矿化 .
神经保护
罗格列酮已被探索其神经保护潜力 . 据观察,罗格列酮对 SH-SY5Y 细胞具有神经保护作用,这从环磷酸腺苷反应元件结合蛋白 (CREB)、脑源性神经营养因子 (BDNF)、神经胶质细胞源性神经营养因子 (GDNF) 和神经生长因子 (NGF) 等参与认知功能的基因的上调可以证明 .
2 型糖尿病的治疗
罗格列酮以其胰岛素增敏作用而闻名,使其成为 2 型糖尿病的有效治疗方法 .
抗炎能力
罗格列酮已被证明具有抗炎能力 ,这可能对治疗各种炎症性疾病有益。
抗癌能力
研究还表明,罗格列酮可能具有抗癌能力 ,可能为癌症治疗开辟新的途径。
视网膜病治疗
罗格列酮已被研究其在视网膜病治疗中的潜在用途 ,这是一种可能导致视力丧失的视网膜疾病。
缺血再灌注损伤保护
作用机制
Target of Action
Rosiglitazone-d3 primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ . PPARs are intracellular receptors that regulate the transcription of a number of insulin-responsive genes critical for the control of glucose and lipid metabolism . PPARγ is expressed mainly in fat tissue, where it regulates genes involved in fat cell (adipocyte) differentiation, fatty acid uptake and storage, and glucose uptake .
Mode of Action
Rosiglitazone-d3 works as an insulin sensitizer by binding to PPARγ in fat cells, making the cells more responsive to insulin . It is a selective ligand of PPARγ and has no PPARα-binding action . Apart from its effect on insulin resistance, it appears to have an anti-inflammatory effect: nuclear factor kappa-B (NFκB) levels fall and inhibitor (IκB) levels increase in patients on rosiglitazone .
Biochemical Pathways
Rosiglitazone-d3 affects several biochemical pathways. The PI3K/AKT pathway is significantly related to one subnetwork of Rosiglitazone-d3 . Other shared top biochemical pathways between another subnetwork and rosiglitazone include metabolic pathways, carbon metabolism, and citrate cycle . These pathways are involved in glucose and lipid metabolism, which are crucial for maintaining energy balance in the body.
Pharmacokinetics
Rosiglitazone-d3 has a high bioavailability of 99% . It is metabolized in the liver, primarily via CYP2C8 . The elimination half-life is 3-4 hours, and it is excreted via the kidney (64%) and feces (23%) . These properties impact the bioavailability of the drug, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of Rosiglitazone-d3’s action are diverse. It has been shown to accelerate osteoblast differentiation from human mesenchymal stem cells at the expense of increased oxidative stress and cell death . In calcifying human vascular cells, rosiglitazone stimulates pathological mineralization . It also exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Rosiglitazone-d3. For instance, severe forms of non-alcoholic fatty liver disease (NAFLD) adversely affect the liver physiology and hence the pharmacokinetics of drugs . The etiology of inflammatory bowel disease (IBD), which Rosiglitazone-d3 has been studied in relation to, involves the interplay among host, microbiota, and environmental factors .
安全和危害
Rosiglitazone carries a risk of causing hypoglycemia and improves insulin resistance significantly . It is associated with an increased risk of myocardial ischemia . It is suspected of damaging fertility or the unborn child . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
生化分析
Biochemical Properties
Rosiglitazone-d3, like its parent compound Rosiglitazone, is known to interact with the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . It is a selective ligand of PPARγ and does not bind to PPARα . The activation of PPARγ by Rosiglitazone-d3 plays a crucial role in its biochemical reactions .
Cellular Effects
Rosiglitazone-d3, through its parent compound Rosiglitazone, exhibits anti-inflammatory properties and can target cardiomyocytes secreting CXCL10, under interferon (IFN)γ and tumor necrosis factor (TNF)α challenge . It also has effects on various types of cells including CD4+ T cells and dendritic cells (DCs), and influences cell function .
Molecular Mechanism
The mechanism of action of Rosiglitazone-d3 is primarily through the activation of PPARγ . Rosiglitazone-d3, being a selective ligand of PPARγ, binds to this receptor and activates it . This activation regulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization .
Temporal Effects in Laboratory Settings
In laboratory settings, Rosiglitazone-d3, through Rosiglitazone, has shown to have not only hypoglycemic effects but also additional effects such as anti-inflammatory and anti-cancer capabilities, retinopathy protection effects, lipid regulation, and blood pressure reduction .
Dosage Effects in Animal Models
In animal models, the effects of Rosiglitazone-d3 vary with different dosages . It has been shown to have beneficial effects in severe IR injury models when administered with a single dose of Rosiglitazone (5 mg/kg) .
Metabolic Pathways
Rosiglitazone-d3 is involved in the metabolic pathways of Rosiglitazone, which is metabolized via N-demethylation and hydroxylation predominantly via the cytochrome P450 (CYP) enzyme CYP2C8 . Other CYP enzymes such as CYP2C9, CYP3A4, and CEP2E1 also play a role in its metabolism .
Transport and Distribution
Rosiglitazone-d3, through Rosiglitazone, is known to enhance tissue sensitivity to insulin . This suggests that it may be transported and distributed within cells and tissues to exert its effects.
Subcellular Localization
The subcellular localization of Rosiglitazone-d3 is not explicitly known. Given that it acts through the activation of PPARγ, it is likely that it localizes to the nucleus where PPARγ is typically found .
属性
IUPAC Name |
5-[[4-[2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASAKCUCGLMORW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is liquid chromatography-tandem mass spectrometry (LC-MS/MS) a suitable technique for analyzing hypoglycemic drugs like Rosiglitazone-d3?
A1: LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing trace amounts of drugs in complex biological matrices. [] This is crucial for studying drug pharmacokinetics, metabolism, and efficacy. Additionally, LC-MS/MS can differentiate between drugs and their metabolites, providing valuable insights into drug action and potential side effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


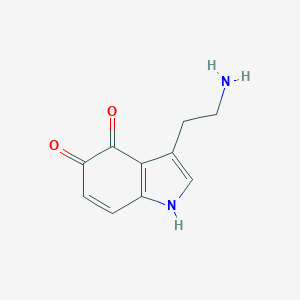

![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

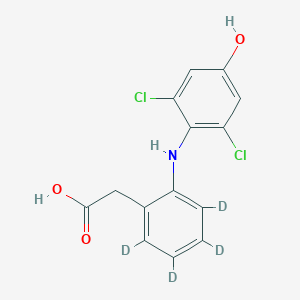
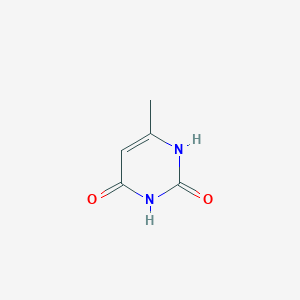
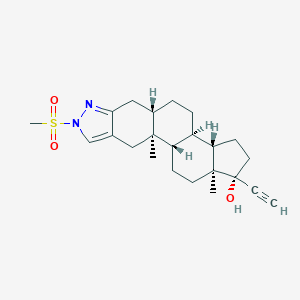


![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)

